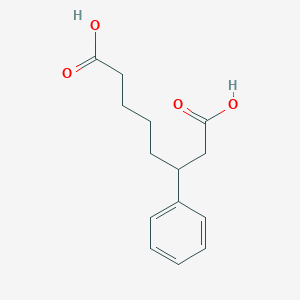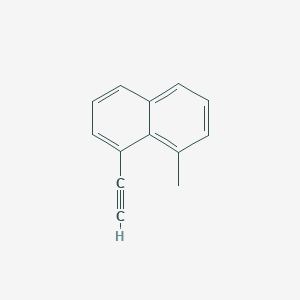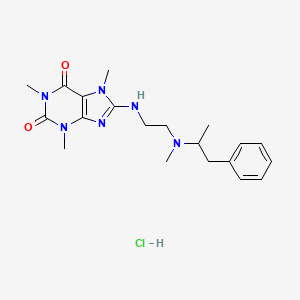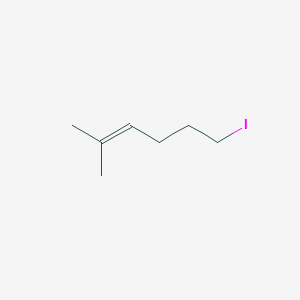
2-Hexene, 6-iodo-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexene, 6-iodo-2-methyl- is an organic compound with the molecular formula C7H13I. It is a derivative of hexene, where an iodine atom is attached to the sixth carbon and a methyl group is attached to the second carbon of the hexene chain. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexene, 6-iodo-2-methyl- typically involves the iodination of 2-methyl-2-hexene. One common method is the addition of iodine to the double bond of 2-methyl-2-hexene in the presence of a catalyst or under UV light. The reaction conditions often include solvents like chloroform or carbon tetrachloride to facilitate the reaction.
Industrial Production Methods: Industrial production of 2-Hexene, 6-iodo-2-methyl- may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production efficiently.
Types of Reactions:
Oxidation: 2-Hexene, 6-iodo-2-methyl- can undergo oxidation reactions, where the double bond is converted to an epoxide or diol using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to 2-hexane, 6-iodo-2-methyl- using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Azides, nitriles.
Scientific Research Applications
2-Hexene, 6-iodo-2-methyl- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexene, 6-iodo-2-methyl- involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites make it a versatile compound in various chemical transformations.
Comparison with Similar Compounds
2-Hexene, 2-methyl-: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
1-Hexene, 6-iodo-2-methyl-: The position of the double bond differs, affecting its reactivity and the types of reactions it can undergo.
Uniqueness: 2-Hexene, 6-iodo-2-methyl- is unique due to the combination of the iodine atom and the double bond, providing multiple reactive sites for chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
63588-94-3 |
|---|---|
Molecular Formula |
C7H13I |
Molecular Weight |
224.08 g/mol |
IUPAC Name |
6-iodo-2-methylhex-2-ene |
InChI |
InChI=1S/C7H13I/c1-7(2)5-3-4-6-8/h5H,3-4,6H2,1-2H3 |
InChI Key |
SUMOPHHECWPZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)

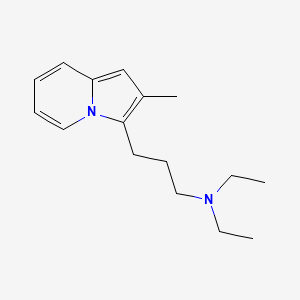




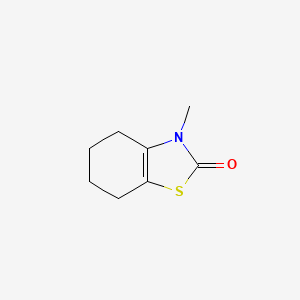
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
